molecular formula C12H22O2 B3248948 Methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 19091-08-8

Methyl 4-tert-butylcyclohexane-1-carboxylate

Cat. No. B3248948
Key on ui cas rn: 19091-08-8
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
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Patent
US09086624B2

Procedure details

In 630 g of methanol was dissolved 203 g of 4-tert-butylcyclohexanecarboxylic acid. The solution was combined with 0.54 g of conc. sulfuric acid and heated under reflux for 72 hours. The reaction solution was allowed to cool to room temperature, 18 g of 2.5 wt % sodium hydroxide/methanol mixture was added, and the solvent was distilled off in vacuum from the reaction solution. The crude oil was purified by vacuum distillation, obtaining 207 g of methyl 4-tert-butylcyclohexanecarboxylate as colorless liquid (yield 95%, isomer ratio 76:24).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Three
Quantity
630 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:21]O>CO>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:21])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].CO
Step Three
Name
Quantity
203 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)C(=O)O
Name
Quantity
630 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hours
Duration
72 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuum from the reaction solution
DISTILLATION
Type
DISTILLATION
Details
The crude oil was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 207 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09086624B2

Procedure details

In 630 g of methanol was dissolved 203 g of 4-tert-butylcyclohexanecarboxylic acid. The solution was combined with 0.54 g of conc. sulfuric acid and heated under reflux for 72 hours. The reaction solution was allowed to cool to room temperature, 18 g of 2.5 wt % sodium hydroxide/methanol mixture was added, and the solvent was distilled off in vacuum from the reaction solution. The crude oil was purified by vacuum distillation, obtaining 207 g of methyl 4-tert-butylcyclohexanecarboxylate as colorless liquid (yield 95%, isomer ratio 76:24).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Three
Quantity
630 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:21]O>CO>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:21])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].CO
Step Three
Name
Quantity
203 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)C(=O)O
Name
Quantity
630 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hours
Duration
72 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuum from the reaction solution
DISTILLATION
Type
DISTILLATION
Details
The crude oil was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 207 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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